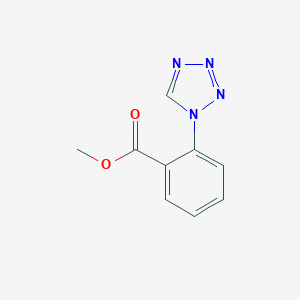

Methyl 2-(1-Tetrazolyl)benzoate

概要

説明

“Methyl 2-(1H-tetrazol-1-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They do not occur naturally and have the largest number of nitrogen atoms for any viable heterocycle .

Synthesis Analysis

Tetrazoles can be synthesized using various approaches. One common method involves the use of amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Another approach uses alcohols and aldehydes . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole; the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Angiotensin II Receptor Antagonism

Methyl 2-(1H-tetrazol-1-yl)benzoate has been explored in the synthesis of benzimidazolecarboxylic acids, serving as a key intermediate in creating potent angiotensin II (AII) receptor antagonists. These compounds, including CV-11974, exhibit high affinity for the AII receptor and effectively inhibit AII-induced pressor response in rats. Their use demonstrates significant potential for the treatment of hypertension (Kubo et al., 1993).

Crystal Engineering

The compound has also been implicated in crystal engineering studies. One study focuses on methyl 2-(carbazol-9-yl)benzoate, which transforms under high pressure to a more stable structure. This demonstrates the compound's potential in manipulating crystal structures for various applications (Johnstone et al., 2010).

Synthesis of Novel Compounds

The synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB) from methyl 2-(1H-tetrazol-1-yl)benzoate illustrates its role in creating new compounds for high-performance polymer modification (Qinglon, 2014).

Prodrug Development

Furthermore, this compound has been used in the development of prodrugs aimed at improving the oral bioavailability of angiotensin II receptor antagonists. Compounds like TCV-116 were created as more effective oral agents for hypertension treatment (Kubo et al., 1993).

Building Blocks for Heterocycles

It also acts as a building block for tetrazolyl heterocycles, offering a new avenue for creating complex organic structures with potential applications in medicinal chemistry (Cardoso et al., 2016).

Antihypertensive Activity

The synthesis of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, featuring methyl 2-(1H-tetrazol-1-yl)benzoate, has shown potent antihypertensive activity, marking it as a valuable compound in cardiovascular research (Sharma et al., 2010).

Coordination Polymers and Luminescence

In coordination chemistry, it has been used to create novel tetrazolyl and tetrazolylidene complexes of gold, expanding the understanding of metal-ligand interactions and their potential applications in materials science (Gabrielli et al., 2009).

Liquid Crystal Research

The synthesis of tetrazole liquid crystals using methyl 2-(1H-tetrazol-1-yl)benzoate demonstrates its versatility in creating materials with specific optical properties, useful in the field of liquid crystal displays (Tariq et al., 2013).

作用機序

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

将来の方向性

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . They have been used in the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Future research could focus on exploring these properties further and developing new applications for tetrazoles.

特性

IUPAC Name |

methyl 2-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-5-8(7)13-6-10-11-12-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDRORBGODITKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

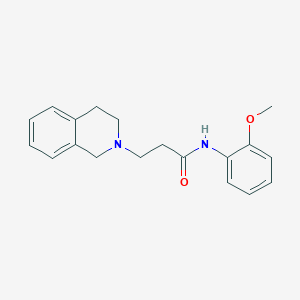

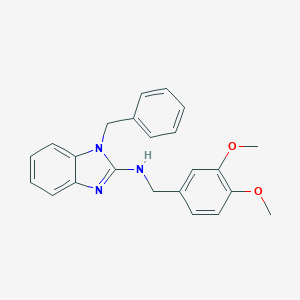

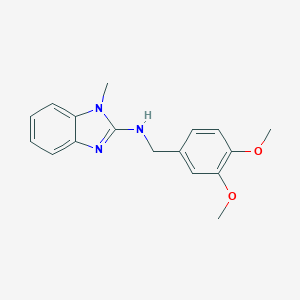

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine](/img/structure/B366741.png)

![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)

![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)

![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)

![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)

![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)

![4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B366795.png)